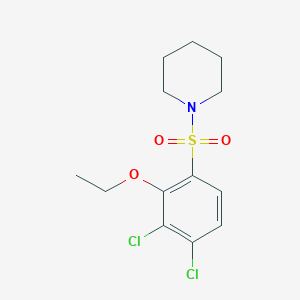
2,3-Dichloro-6-(1-piperidinylsulfonyl)phenyl ethyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-6-(1-piperidinylsulfonyl)phenyl ethyl ether, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine receptors are G protein-coupled receptors that are widely distributed throughout the body and play a role in a variety of physiological processes, including the regulation of heart rate, blood pressure, and neurotransmitter release. DPCPX has been widely used in scientific research to study the function of adenosine receptors and their potential as therapeutic targets.
Mécanisme D'action
2,3-Dichloro-6-(1-piperidinylsulfonyl)phenyl ethyl ether acts as a competitive antagonist of the adenosine A1 receptor, blocking the binding of adenosine and preventing its downstream signaling pathways. Adenosine A1 receptors are primarily located in the brain, where they play a role in regulating neurotransmitter release and synaptic plasticity. By blocking the activation of these receptors, 2,3-Dichloro-6-(1-piperidinylsulfonyl)phenyl ethyl ether can modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
2,3-Dichloro-6-(1-piperidinylsulfonyl)phenyl ethyl ether has been shown to have a number of biochemical and physiological effects, including the modulation of heart rate, blood pressure, and neurotransmitter release. In animal studies, 2,3-Dichloro-6-(1-piperidinylsulfonyl)phenyl ethyl ether has been shown to reduce the severity of seizures and improve cognitive function, suggesting that it may have potential as a therapeutic agent for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,3-Dichloro-6-(1-piperidinylsulfonyl)phenyl ethyl ether in scientific research is its high selectivity for the adenosine A1 receptor, which allows for the specific targeting of this receptor subtype. However, one limitation is that 2,3-Dichloro-6-(1-piperidinylsulfonyl)phenyl ethyl ether has a relatively short half-life and may require multiple doses to achieve a sustained effect. Additionally, 2,3-Dichloro-6-(1-piperidinylsulfonyl)phenyl ethyl ether may have off-target effects on other adenosine receptor subtypes, which could complicate the interpretation of experimental results.
Orientations Futures
There are a number of potential future directions for research involving 2,3-Dichloro-6-(1-piperidinylsulfonyl)phenyl ethyl ether, including the development of more selective adenosine receptor antagonists, the investigation of the role of adenosine receptors in disease states, and the exploration of novel therapeutic targets for the treatment of neurological disorders. Additionally, further studies are needed to elucidate the underlying mechanisms of 2,3-Dichloro-6-(1-piperidinylsulfonyl)phenyl ethyl ether's effects on neurotransmitter systems and to identify potential side effects and safety concerns associated with its use as a therapeutic agent.
Méthodes De Synthèse
2,3-Dichloro-6-(1-piperidinylsulfonyl)phenyl ethyl ether can be synthesized using a variety of methods, including the reaction of 2,3-dichlorophenylacetic acid with piperidine and sulfuric acid, followed by reaction with ethyl chloroformate and sodium hydroxide. Other methods involve the reaction of 2,3-dichlorophenylacetic acid with piperidine and thionyl chloride, followed by reaction with ethyl alcohol and sodium hydroxide.
Applications De Recherche Scientifique
2,3-Dichloro-6-(1-piperidinylsulfonyl)phenyl ethyl ether has been used in a wide range of scientific research applications, including the study of adenosine receptor function, the development of new drugs for the treatment of various diseases, and the investigation of the role of adenosine receptors in disease states. For example, 2,3-Dichloro-6-(1-piperidinylsulfonyl)phenyl ethyl ether has been used to study the effects of adenosine receptor activation on the cardiovascular system, as well as its potential as a therapeutic target for the treatment of heart disease, hypertension, and other cardiovascular disorders.
Propriétés
Nom du produit |
2,3-Dichloro-6-(1-piperidinylsulfonyl)phenyl ethyl ether |
|---|---|
Formule moléculaire |
C13H17Cl2NO3S |
Poids moléculaire |
338.2 g/mol |
Nom IUPAC |
1-(3,4-dichloro-2-ethoxyphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C13H17Cl2NO3S/c1-2-19-13-11(7-6-10(14)12(13)15)20(17,18)16-8-4-3-5-9-16/h6-7H,2-5,8-9H2,1H3 |
Clé InChI |
DDRCNGXSTSXDSX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCCCC2 |
SMILES canonique |
CCOC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















